N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-10-5-6-11(2)12(8-10)21-14(25)9-29-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-7-28-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTBYKTUSGFGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticonvulsant applications. This article synthesizes available research findings on its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 394.47 g/mol. It features a furan ring, a pyrimidine moiety, and several functional groups that contribute to its biological properties.
Antimicrobial Activity
Pyrimidine derivatives have been widely studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 66 µM | |
| Escherichia coli | Moderate activity | |
| Bacillus subtilis | Significant activity |
Research indicates that modifications in the pyrimidine structure can enhance antibacterial efficacy. For instance, compounds with hydrophobic substituents have demonstrated improved activity against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin .
Anticonvulsant Activity
The anticonvulsant potential of N-(4-amino...) was evaluated using various animal models. Initial screenings indicated that this compound could penetrate the blood-brain barrier effectively, which is crucial for central nervous system (CNS) activity.
In these studies, the compound exhibited significant anticonvulsant effects without notable side effects at therapeutic doses.
Structure-Activity Relationship (SAR)
The biological activities of pyrimidine derivatives are often influenced by their structural characteristics. For N-(4-amino...), the presence of specific functional groups such as amino and thioether moieties has been linked to enhanced biological activities:
- Amino Group : Contributes to hydrogen bonding and enhances solubility.
- Thioether Linkage : May increase lipophilicity, aiding in membrane penetration.
- Furan Ring : Provides additional stability and potential interactions with biological targets.
Study 1: Antimicrobial Screening
A study conducted by Menozzi et al. synthesized various pyrimidine derivatives and evaluated their antimicrobial properties against S. aureus and E. coli. The results indicated that compounds with similar structures to N-(4-amino...) exhibited significant bactericidal activity, highlighting the importance of structural modifications in enhancing efficacy .
Study 2: Anticonvulsant Evaluation
In a pharmacological evaluation involving multiple seizure models, derivatives similar to N-(4-amino...) were tested for their ability to prevent seizures induced by PTZ and picrotoxin. The findings suggested a strong correlation between structural features of the compounds and their anticonvulsant potency, reinforcing the need for further exploration of this class of compounds for CNS disorders .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide exhibit promising anticancer properties. The pyrimidine derivatives have been shown to inhibit various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrimidine derivatives that demonstrated potent activity against breast cancer cells, suggesting that modifications to the structure could enhance efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that derivatives containing similar functional groups can exhibit activity against a range of pathogens, including bacteria and fungi .
Data Table: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Enzyme Inhibition
This compound has potential as an enzyme inhibitor. It may target specific kinases involved in cancer progression or metabolic pathways.
Case Study : A recent study explored the inhibition of cyclin-dependent kinases (CDKs) using similar compounds, demonstrating significant reductions in kinase activity, which is crucial for cancer cell proliferation .
Preparation Methods
Thiol Alkylation
The 2-mercapto intermediate reacts with 2-bromoacetamide derivatives in the presence of a base such as potassium carbonate. A solvent system of dimethylformamide (DMF) and water (4:1) at 60°C for 12 hours typically affords the alkylated product in 70–75% yield. This step requires strict control of pH to prevent hydrolysis of the acetamide group.
Aryl Amidation
The 2-oxoethylthio intermediate is then coupled with 2,5-dimethylaniline using carbodiimide-based coupling agents. As described in PMC6149424, a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation at room temperature, yielding the 2-((2,5-dimethylphenyl)amino)-2-oxoethylthio substituent with >90% purity after recrystallization from ethanol.
Furan-2-Carboxamide Coupling
The final step involves attaching the furan-2-carboxamide group to the 5-position of the pyrimidinone core. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Activation of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. The resulting furan-2-carbonyl chloride is isolated via distillation under reduced pressure (yield: 92–95%).
Amide Bond Formation
The 5-amino group on the pyrimidinone reacts with furan-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine as a base. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. After 6 hours, the product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1), achieving an isolated yield of 68–72%.
Purification and Characterization
Crystallization
The crude product is dissolved in hot isopropanol and cooled to −20°C to induce crystallization. This step removes unreacted starting materials and by-products, yielding a pale-yellow crystalline solid with a melting point of 214–216°C.
Analytical Validation
- High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (55:45) at 1.0 mL/min confirms purity ≥98%.
- Mass Spectrometry (MS): Electrospray ionization (ESI+) shows m/z 461.5 [M+H]⁺, consistent with the molecular formula C₂₁H₂₃N₅O₄S.
- Nuclear Magnetic Resonance (NMR):
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Pyrimidinone Amidation: Competing reactions at positions 2 and 4 are mitigated by using excess ammonia and controlling reaction temperature.
- Thioether Oxidation: The thioether group is prone to oxidation during workup. Adding 0.1% ascorbic acid to the reaction mixture stabilizes the intermediate.
- Solvent Choice for Coupling: Replacing THF with dimethylacetamide (DMAc) improves the solubility of the furan-2-carbonyl chloride, increasing reaction yield to 78%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
